3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Brand Name:
Vulcanchem
CAS No.:
21656-26-8
VCID:
VC21081868
InChI:
InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21)
SMILES:
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Molecular Formula:
C12H11I3N2O4
Molecular Weight:
627.94 g/mol
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
CAS No.: 21656-26-8
Cat. No.: VC21081868
Molecular Formula: C12H11I3N2O4
Molecular Weight: 627.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21656-26-8 |
|---|---|
| Molecular Formula | C12H11I3N2O4 |
| Molecular Weight | 627.94 g/mol |
| IUPAC Name | 3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
| Standard InChI | InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21) |
| Standard InChI Key | RSYPDFSNPVTGBJ-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
| Canonical SMILES | CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator